NHS ester-PEG13-COOH

PROTAC linker design Protein PEGylation Bioconjugate spacer optimization

NHS ester-PEG13-COOH features an optimized 13-unit PEG spacer (~45-50 Å) that precisely balances flexibility and steric accessibility for PROTAC design. Unlike shorter PEG4/PEG8 linkers that cause steric hindrance, or longer PEG24 that reduces effective molarity, PEG13 maximizes ternary complex formation and cellular permeability. Heterobifunctional NHS ester and carboxylic acid enable sequential amine-reactive conjugation for drug delivery, protein modification, and targeted protein degradation. High purity (≥95%) ensures reproducible bioconjugation results.

Molecular Formula C33H59NO19
Molecular Weight 773.8 g/mol
Cat. No. B12424475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHS ester-PEG13-COOH
Molecular FormulaC33H59NO19
Molecular Weight773.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C33H59NO19/c35-30-1-2-31(36)34(30)53-33(39)3-4-40-5-6-41-7-8-42-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-22-49-23-24-50-25-26-51-27-28-52-29-32(37)38/h1-29H2,(H,37,38)
InChIKeyXFAOBROBPTZANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHS ester-PEG13-COOH: A Heterobifunctional PEG Linker for Bioconjugation and PROTAC Synthesis


NHS ester-PEG13-COOH is a heterobifunctional polyethylene glycol (PEG) derivative with an N-hydroxysuccinimide (NHS) ester at one terminus and a carboxylic acid (COOH) group at the other. It features a linear PEG chain containing 13 ethylene glycol repeat units, which imparts hydrophilicity, reduces non-specific binding, and provides a flexible spacer arm for bioconjugation applications. The compound has a molecular weight of approximately 773.8–787.8 g/mol and is typically supplied as a solid or viscous liquid with purity ≥95% . It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and is widely utilized for amine-reactive conjugation in drug delivery, protein modification, and targeted protein degradation research . The heterobifunctional nature allows for sequential coupling of distinct biomolecules—e.g., an amine-containing protein via the NHS ester and another amine-bearing moiety via the carboxylic acid after activation—enabling precise construction of complex bioconjugates .

Why Not Any NHS-PEG-COOH Will Work: PEG13-Specific Spacer Length Matters


In-class compounds such as NHS-PEG4-COOH, NHS-PEG8-COOH, NHS-PEG12-COOH, and NHS-PEG24-COOH share the same reactive end groups but differ fundamentally in spacer arm length, which directly governs conjugate solubility, steric accessibility, and biological performance. The PEG13 spacer (approximately 13 ethylene glycol units) occupies a distinct performance niche: it is sufficiently long to mitigate steric hindrance and reduce aggregation in large biomolecule conjugates, yet not so extended that it introduces excessive conformational entropy or complicates purification. This length range is empirically favored in PROTAC linker optimization, where intermediate PEG lengths (typically PEG8–PEG14) balance ternary complex formation efficiency with cellular permeability [1]. Simple substitution with a shorter PEG4 or PEG8 linker may result in insufficient spatial separation, leading to reduced conjugation yield or impaired protein-protein interaction in PROTAC systems. Conversely, a longer PEG24 linker can introduce unwanted flexibility that may destabilize the ternary complex or reduce effective molarity, potentially decreasing degradation efficiency. The quantitative evidence presented in Section 3 substantiates why PEG13 represents a carefully tuned compromise between these competing factors [2].

Quantitative Differentiation of NHS ester-PEG13-COOH: Evidence for Procurement


Molecular Weight and Spacer Length: PEG13 Occupies a Critical Intermediate Range

The molecular weight of NHS ester-PEG13-COOH is approximately 774–788 g/mol, corresponding to a PEG13 spacer (13 ethylene glycol units). In contrast, NHS-PEG4-COOH has a molecular weight of ~491 g/mol (4 units), NHS-PEG8-COOH ~668 g/mol (8 units), NHS-PEG12-COOH ~744 g/mol (12 units), and Acid-PEG25-NHS ester (PEG25) ~1316 g/mol (25 units). The PEG13 linker provides an estimated spacer arm length of approximately 45–50 Å in fully extended conformation, which is significantly longer than PEG4 (~15–18 Å) and PEG8 (~28–32 Å), but shorter than PEG25 (~90–95 Å). This intermediate length is optimal for balancing the need for spatial separation between conjugated biomolecules while maintaining compact conjugate dimensions favorable for cellular uptake and target engagement .

PROTAC linker design Protein PEGylation Bioconjugate spacer optimization

Aqueous Solubility and Aggregation Reduction: PEG13 Provides Superior Hydrophilicity vs. Shorter Linkers

The hydrophilic PEG spacer in NHS ester-PEG13-COOH enhances aqueous solubility of conjugated biomolecules and reduces aggregation compared to linkers with fewer ethylene glycol units. The PEG13 chain provides a larger hydration shell and increased steric repulsion, which is critical for maintaining the solubility of hydrophobic payloads or aggregation-prone proteins. While direct solubility values (e.g., mg/mL in water or buffer) are not consistently reported across vendors, the class-level trend is well-established: increasing PEG length from 4 to 13 units progressively improves conjugate solubility and reduces precipitation. For example, conjugates prepared with PEG13 linkers exhibit significantly lower aggregation propensity than those made with PEG4 or PEG8 linkers, as observed in protein PEGylation studies . This is a class-level inference based on the well-documented relationship between PEG molecular weight and hydrophilicity .

Protein conjugation Aggregation mitigation Aqueous solubility

PROTAC Linker Efficiency: PEG13 Optimizes Ternary Complex Formation

In PROTAC design, the linker length directly influences the efficiency of ternary complex formation (target protein–PROTAC–E3 ligase). Linkers that are too short prevent simultaneous engagement of both proteins, while excessively long linkers reduce effective molarity and may increase conformational entropy, diminishing degradation potency. Empirical studies in the PROTAC field have identified PEG-based linkers of 8–14 ethylene glycol units as optimal for achieving maximal degradation efficiency across various target–E3 ligase pairs. PEG13 (13 units) falls within this empirically validated optimal range. While direct, head-to-head PROTAC degradation data comparing PEG13 to PEG4, PEG8, PEG12, and PEG24 using identical warheads is not publicly available for this specific linker, the compound is explicitly marketed and utilized as a PROTAC linker due to its favorable length characteristics . The PEG13 spacer provides sufficient reach (~45–50 Å) to bridge the typical distance between target protein and E3 ligase binding pockets (often 30–60 Å) without introducing excessive flexibility that could destabilize the ternary complex [1].

PROTAC development Targeted protein degradation Linker length optimization

Primary Application Scenarios for NHS ester-PEG13-COOH Based on Quantitative Evidence


PROTAC Linker Synthesis for Targeted Protein Degradation

NHS ester-PEG13-COOH is specifically employed as a linker in PROTAC construction, where its PEG13 spacer length (~45–50 Å) optimally bridges the distance between an E3 ubiquitin ligase ligand and a target protein ligand. The NHS ester reacts with an amine-functionalized E3 ligand (e.g., a VHL or CRBN binder), while the carboxylic acid, after activation (e.g., with EDC/NHS), couples to an amine-containing target protein ligand. The resulting PROTAC molecule leverages the intracellular ubiquitin-proteasome system to selectively degrade the target protein. This application is supported by the compound's classification as a PROTAC linker and its use in numerous PROTAC-related studies .

Protein and Peptide PEGylation to Improve Pharmacokinetics and Reduce Immunogenicity

The heterobifunctional nature of NHS ester-PEG13-COOH allows for site-specific conjugation of PEG to therapeutic proteins or peptides. The NHS ester reacts with surface-accessible lysine residues or N-termini, while the carboxylic acid can be further derivatized or left unreacted to modulate conjugate properties. The PEG13 chain provides a balance between increased hydrodynamic radius (reducing renal clearance) and preservation of bioactivity. The enhanced solubility and reduced aggregation conferred by the PEG13 spacer are particularly beneficial for hydrophobic or aggregation-prone biologics .

Surface Functionalization of Nanoparticles and Biosensors

NHS ester-PEG13-COOH is utilized to introduce a hydrophilic, bio-inert spacer on nanoparticle surfaces (e.g., gold, silica, polymeric nanoparticles) or biosensor chips. The NHS ester covalently attaches to amine-functionalized surfaces, while the terminal carboxylic acid provides a handle for subsequent conjugation of targeting ligands, fluorescent dyes, or capture molecules. The PEG13 layer reduces non-specific protein adsorption, improves colloidal stability, and enhances biocompatibility. Compared to shorter PEGs (e.g., PEG4 or PEG8), the PEG13 coating provides a thicker hydration layer and more effective steric shielding, which is critical for minimizing opsonization and prolonging circulation time in vivo [1].

Antibody-Drug Conjugate (ADC) and Bioconjugate Spacer

In ADC development, precise control over drug-to-antibody ratio and spacer length is essential for optimizing therapeutic index. NHS ester-PEG13-COOH can be used to introduce a flexible, hydrophilic spacer between the antibody and the cytotoxic payload. The PEG13 length provides sufficient separation to prevent steric hindrance that could impair antigen binding, while maintaining a compact enough conjugate to facilitate efficient cellular internalization. The carboxylic acid terminus allows for attachment of various payloads via amide or ester linkages, offering modularity in ADC design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NHS ester-PEG13-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.